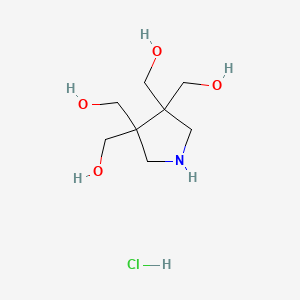

Pyrrolidine-3,3,4,4-tetrayltetramethanol hydrochloride

Description

Pyrrolidine-3,3,4,4-tetrayltetramethanol hydrochloride is a pyrrolidine derivative characterized by four methanol substituents at the 3,3,4,4-positions of the pyrrolidine ring, with a hydrochloride counterion.

Properties

IUPAC Name |

[3,4,4-tris(hydroxymethyl)pyrrolidin-3-yl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4.ClH/c10-3-7(4-11)1-9-2-8(7,5-12)6-13;/h9-13H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFMKNKIERKCLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)(CO)CO)(CO)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reduction of pyrrole using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a suitable solvent like tetrahydrofuran (THF) or diethyl ether . The hydroxyl groups can be introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production of pyrrolidine-3,3,4,4-tetrayltetramethanol hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine-3,3,4,4-tetrayltetramethanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as LiAlH₄ and NaBH₄ are commonly used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Pyrrolidine-3,3,4,4-tetrayltetramethanol hydrochloride has numerous applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of pyrrolidine-3,3,4,4-tetrayltetramethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolidine-(1-Hydroxyethyl)-3,4-diol Hydrochloride (Compound 4)

- Structure : Contains a pyrrolidine ring with diol (3,4-diol) and 1-hydroxyethyl substituents.

- Properties: Molecular formula: C₇H₁₅NO₃·HCl (inferred from ). Cytotoxic activity: Weak activity against HepG-2, Daoy, and HeLa cell lines (IC₅₀ > 50 µg/mL) .

- Key Differences: The target compound has four methanol groups, enhancing hydrophilicity compared to the diol and hydroxyethyl groups in Compound 3.

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride (CAS 1841-00-5)

- Structure : Pyrrolidine ring with four fluorine atoms at the 3,3,4,4-positions.

- Properties :

- Key Differences :

DL-Homocysteine Thiolactone Hydrochloride

- Structure : Thiolactone ring derived from homocysteine, with a hydrochloride salt.

- Properties: Molecular formula: C₄H₇NOS·HCl (MW: 153.63 g/mol) . Contains a sulfur atom, enabling disulfide bond formation and redox activity.

- Key Differences :

6-(Pyrrolidin-3-yl)-1,2,3,4-Tetrahydropyrimidine-2,4-dione Hydrochloride

- Structure : Pyrrolidine fused with a tetrahydropyrimidine-dione ring.

- Used in drug development for its dual functionality (pyrrolidine and pyrimidine motifs) .

- Key Differences: The pyrimidine-dione moiety expands applications in material science (e.g., polymers), unlike the simpler tetramethanol derivative. Higher molecular complexity may reduce synthetic scalability compared to the target compound .

Data Table: Comparative Analysis

Biological Activity

Pyrrolidine-3,3,4,4-tetrayltetramethanol hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Pyrrolidine derivatives have been extensively studied for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific compound , this compound, is hypothesized to exhibit similar pharmacological effects based on its structural characteristics.

The biological activity of pyrrolidine derivatives often involves interactions with various receptors and enzymes. For instance:

- Receptor Modulation : Many pyrrolidine compounds act as antagonists or agonists at different receptor sites in the body, influencing neurotransmission and other physiological processes.

- Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in metabolic pathways or disease processes, such as arginase inhibitors that target nitric oxide synthesis pathways .

Table 1: Summary of Biological Activities of Pyrrolidine Derivatives

Case Studies

- Anti-HIV Activity : A study demonstrated that certain tetrasubstituted pyrrolidines exhibited low nanomolar potency against the CCR5 receptor. The most potent compound showed effective inhibition of HIV-1 strains in vitro with EC50 values ranging from 0.3 nM to 30 nM. This suggests potential therapeutic applications in HIV treatment .

- Neuroprotective Effects : Research indicates that some pyrrolidine derivatives can modulate neurotransmitter levels and exhibit neuroprotective effects. These compounds may help in treating neurodegenerative diseases by enhancing synaptic function and reducing oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.